2-Methoxy-3-phenyl-1-propanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGSRGTNMACOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-49-1 | |

| Record name | 2-methoxy-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-phenyl-1-propanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-3-phenyl-1-propanamine is a primary amine featuring a methoxy group and a phenyl group attached to a propane backbone. While its structural analogs have found utility in medicinal chemistry and as chiral building blocks, this specific isomer remains largely unexplored in peer-reviewed literature. This guide serves as a foundational technical document, addressing the existing information gap. It provides a comprehensive overview of the compound's known physicochemical properties, proposes a robust and logical synthetic pathway, and details the necessary experimental protocols for its synthesis and rigorous structural characterization. By integrating established chemical principles with predictive analytical data, this document aims to equip researchers with the essential knowledge to synthesize, identify, and further investigate this molecule's potential applications.

Chemical Identity and Physicochemical Properties

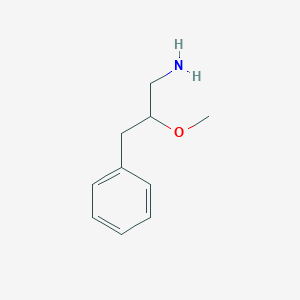

The foundational step in understanding any chemical entity is to establish its precise identity and key properties. This compound is structurally defined by an aminomethyl group at position 1, a methoxy group at position 2, and a benzyl group at position 3 of a propane chain.

Caption: 2D Structure of this compound.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-3-phenylpropan-1-amine | PubChem[1] |

| CAS Number | 883545-49-1 | SCBT[2] |

| Molecular Formula | C₁₀H₁₅NO | SCBT[2] |

| Molecular Weight | 165.24 g/mol | SCBT[2] |

| Monoisotopic Mass | 165.11537 Da | PubChem[1] |

| SMILES | COC(CC1=CC=CC=C1)CN | PubChem[1] |

| InChIKey | DIOGSRGTNMACOE-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP | 1.2 | PubChem[1] |

| Predicted CCS ([M+H]⁺) | 136.9 Ų | PubChem[1] |

Proposed Synthetic Pathway: Reductive Amination

Causality Behind Experimental Choice: In the absence of a documented synthesis for this compound, a logical pathway must be inferred from established organic chemistry principles. Reductive amination of the corresponding aldehyde, 2-methoxy-3-phenylpropanal, stands out as the most efficient and reliable method. This strategy is selected for several reasons:

-

High Selectivity: The reaction specifically forms the desired primary amine with minimal side products.

-

Mild Conditions: Modern reducing agents, such as sodium triacetoxyborohydride (STAB), operate under mild, non-strenuous conditions that preserve the methoxy ether linkage, which could be susceptible to cleavage under harsher reductive or acidic environments.

-

Precursor Accessibility: The starting aldehyde can be synthesized from commercially available precursors like phenylalaninol.

The proposed two-step synthesis begins with the O-methylation of phenylalaninol, followed by a selective oxidation to the aldehyde, and finally, the reductive amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol details the reductive amination step, assuming the precursor aldehyde is available.

Objective: To synthesize this compound from 2-methoxy-3-phenylpropanal.

Materials:

-

2-methoxy-3-phenylpropanal (1.0 eq)

-

Ammonium acetate (NH₄OAc, 5.0 eq)

-

Sodium triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-3-phenylpropanal (1.0 eq) and ammonium acetate (5.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aldehyde.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) to the stirring solution in portions over 15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde (typically 2-4 hours).

-

Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required for unambiguous structural validation.

Caption: Workflow for the characterization of the final product.

Spectroscopic Analysis: Predicted Data

-

¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show:

-

~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~3.50-3.60 ppm (m, 1H): The methine proton (CH) at position 2.

-

~3.35 ppm (s, 3H): The singlet for the methoxy (OCH₃) protons.

-

~2.80-3.00 ppm (m, 4H): Overlapping multiplets for the two methylene groups (CH₂ at position 1 and CH₂ at position 3).

-

~1.50 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable.

-

-

¹³C NMR (Carbon NMR): Key predicted shifts include:

-

~138-140 ppm: Quaternary aromatic carbon.

-

~126-130 ppm: Aromatic CH carbons.

-

~80-85 ppm: Carbon at position 2 (bearing the methoxy group).

-

~57-59 ppm: Methoxy carbon (OCH₃).

-

~45-50 ppm: Carbon at position 1 (bearing the amine group).

-

~40-42 ppm: Carbon at position 3 (benzyl CH₂).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI+ should confirm the molecular formula.

-

Expected [M+H]⁺: 166.12265 m/z for C₁₀H₁₆NO⁺.[1]

-

Key Fragmentation: A prominent fragment would be the loss of the aminomethyl group (CH₂NH₂) or a McLafferty-type rearrangement involving the methoxy group. The most significant fragment would likely arise from benzylic cleavage, resulting in a tropylium ion at m/z 91.

-

-

Infrared (IR) Spectroscopy:

-

3300-3400 cm⁻¹ (two bands, weak-medium): N-H stretching of the primary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

~1100 cm⁻¹ (strong): C-O ether stretching.

-

Potential Applications and Future Research

While no biological activity has been reported for this compound, its structure is of interest to medicinal chemists.[1] It belongs to the phenethylamine family, which includes a vast number of neurotransmitters and pharmaceutical agents.

Potential as a Synthetic Intermediate:

-

The primary amine serves as a versatile handle for derivatization, allowing for the construction of amides, sulfonamides, and ureas.

-

The stereocenter at position 2 means this compound could be resolved into its individual enantiomers, which could serve as valuable chiral building blocks for creating enantiomerically pure active pharmaceutical ingredients (APIs).[3][4]

Future Research Directions:

-

Pharmacological Screening: Given its structural similarity to other CNS-active compounds, initial screening could focus on its binding affinity for various neurotransmitter receptors and transporters.

-

Derivatization: A library of derivatives could be synthesized to explore structure-activity relationships (SAR) for various biological targets.

-

Asymmetric Synthesis: Development of an efficient enantioselective synthesis would be a critical step to enable the study of the biological activities of the individual (R) and (S) enantiomers.

References

-

PubChem. Compound Summary for CID 18695745. [Link]

-

PubChem. Compound Summary for CID 69985484. [Link]

-

PubChemLite. 2-methoxy-3-phenylpropan-1-amine (C10H15NO). [Link]

-

SpectraBase. 2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]

-

PubChem. Compound Summary for CID 16211128. [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

Sources

An In-Depth Technical Guide to the Structural and Pharmacological Differentiation of Methoxyamphetamine Isomers and 2-Methoxy-3-phenyl-1-propanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of psychoactive compounds is populated by a vast array of structural isomers, where subtle changes in molecular architecture can lead to dramatically different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of the well-characterized positional isomers of Methoxyamphetamine (MA)—specifically para-Methoxyamphetamine (PMA), ortho-Methoxyamphetamine (OMA), and meta-Methoxyamphetamine (MMA)—and the structurally related but scientifically obscure compound, 2-Methoxy-3-phenyl-1-propanamine. While all share the same molecular formula (C₁₀H₁₅NO), their chemical structures, and consequently their interactions with biological systems, are profoundly distinct. This document elucidates these differences through structural analysis, discussion of synthetic principles, a deep dive into their divergent pharmacology, and a review of analytical methodologies essential for their unambiguous differentiation. A primary focus is placed on the notorious toxicity of PMA, contrasting its well-documented dangers with the complete lack of pharmacological data for this compound, highlighting the critical need for rigorous characterization of novel psychoactive substances.

Part 1: Foundational Chemistry and Structural Analysis

The fundamental difference between this compound and the Methoxyamphetamine isomers lies in their carbon backbone and the placement of the methoxy substituent. Methoxyamphetamine isomers are derivatives of 1-phenylpropan-2-amine , where the methoxy group is substituted on the phenyl ring. In contrast, this compound is a derivative of 3-phenyl-1-propanamine , with the methoxy group located on the propane chain itself.

This structural variance is not trivial; it fundamentally alters the molecule's shape, polarity, and ability to interact with biological targets.

Structural Comparison Diagram

The following diagram illustrates the distinct molecular architectures.

Caption: Structural differences between Methoxyamphetamine isomers and this compound.

Table 1: Comparative Chemical Properties

| Property | This compound | para-Methoxyamphetamine (PMA) | ortho-Methoxyamphetamine (OMA) | meta-Methoxyamphetamine (MMA) |

| IUPAC Name | 2-Methoxy-3-phenylpropan-1-amine | 1-(4-methoxyphenyl)propan-2-amine[1] | 1-(2-methoxyphenyl)propan-2-amine[2] | 1-(3-methoxyphenyl)propan-2-amine[3] |

| CAS Number | 883545-49-1[4] | 64-13-1[1] | 15402-84-3[2] | 17862-85-0[3] |

| Molecular Formula | C₁₀H₁₅NO[4] | C₁₀H₁₅NO[1] | C₁₀H₁₅NO[2] | C₁₀H₁₅NO[3] |

| Molar Mass | 165.24 g/mol [4] | 165.236 g/mol [1] | 165.236 g/mol [2] | 165.236 g/mol [3] |

| Synonyms | - | 4-MA, 4-Methoxyamphetamine | 2-MA, OMA | 3-MA, 3-Methoxyamphetamine |

Part 2: Principles of Chemical Synthesis

The synthetic routes to these compounds are dictated by their structural differences. The synthesis of PMA is well-documented in forensic literature due to its illicit production, while the pathway to this compound must be inferred from standard organic chemistry principles.

Synthesis of para-Methoxyamphetamine (PMA)

PMA is commonly synthesized from anethole, a readily available precursor found in anise and fennel oils.[1] This pathway is favored in clandestine laboratories as an alternative to the more controlled precursor, safrole, used for MDMA synthesis.[1]

Caption: Common synthetic workflow for PMA from anethole.

The process typically involves:

-

Oxidation: Anethole is oxidized to form 4-methoxyphenyl-2-propanone (4-MeO-P2P), the ketone precursor.

-

Reductive Amination: The ketone is then converted to the final amine product, PMA, through a reductive amination process (e.g., using methods like the Leuckart reaction or aluminum amalgam).

Plausible Synthesis of this compound

No specific synthesis for this compound is documented in peer-reviewed literature. However, a plausible route can be designed based on known reactions. A potential pathway could start from 3-phenyl-1-propanol.

-

Protection: The hydroxyl group of 3-phenyl-1-propanol is protected (e.g., as a silyl ether).

-

Hydroxylation: The carbon at position 2 is hydroxylated.

-

Methylation: The newly introduced hydroxyl group is methylated to form the methoxy ether.

-

Deprotection & Conversion: The protecting group is removed from the C1 hydroxyl, which is then converted into a leaving group (e.g., tosylate).

-

Amination: The leaving group is displaced with an amine source (e.g., ammonia or an azide followed by reduction) to yield the final product.

This proposed multi-step synthesis is significantly more complex than the route to PMA, which may explain the compound's obscurity.

Part 3: Comparative Pharmacology and Toxicology

The pharmacological divergence between the methoxyamphetamine isomers is stark, and there is a complete absence of data for this compound.

Mechanism of Action: The Methoxyamphetamine Isomers

The position of the methoxy group on the phenyl ring dictates the primary mechanism of action and interaction with monoamine transporters.

-

para-Methoxyamphetamine (PMA): This isomer is a potent selective serotonin releasing agent (SSRA) .[1][5] Critically, it also acts as a powerful reversible inhibitor of monoamine oxidase A (MAO-A) , with an IC₅₀ reported between 300 to 600 nM.[1] This dual mechanism is the primary driver of its extreme toxicity. It causes a massive release of serotonin into the synapse while simultaneously preventing its breakdown, leading to a high risk of fatal serotonin syndrome.[5] It has weak effects on dopamine and norepinephrine transporters.[1]

-

meta-Methoxyamphetamine (MMA): In contrast to PMA's selectivity, MMA is a more balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) .[3] It has shown sympathomimetic effects in humans but lacks the potent central or psychedelic effects associated with PMA at comparable doses.[3]

-

ortho-Methoxyamphetamine (OMA): OMA is substantially weaker than its isomers at inducing monoamine release.[2] It has very weak affinity for serotonin receptors and may instead act as a β-adrenergic receptor agonist.[2]

Pharmacological Pathway of PMA-Induced Serotonin Syndrome

Caption: Mechanism of PMA toxicity via serotonin release and MAO-A inhibition.

Pharmacokinetics and Toxicology

The primary danger of PMA lies in its pharmacokinetic profile. It has a delayed onset of action compared to MDMA, which can lead users to "re-dose," believing the initial dose was ineffective.[6][7] This can result in a catastrophic overdose when the effects finally manifest. PMA is significantly more potent than MDMA, and doses above 50 mg can be toxic.[8] The primary toxic effect is severe hyperthermia, with body temperatures rising to fatal levels, leading to seizures, multi-organ failure, and death.[7][8][9]

The N-methylated analogue, para-methoxymethamphetamine (PMMA), shares this toxicity profile and is often found in conjunction with PMA.[10][11] PMMA acts as a serotonin-norepinephrine releasing agent and is also a potent MAO-A inhibitor.[10]

For This compound , there is no available data on its pharmacokinetics, mechanism of action, or toxicology. While its phenethylamine structure suggests potential for psychoactivity, any such effect is purely speculative. It should be treated as a compound of unknown toxicity and potential danger.

Table 2: Comparative Pharmacological & Toxicological Profiles

| Feature | para-Methoxyamphetamine (PMA) | ortho-Methoxyamphetamine (OMA) | meta-Methoxyamphetamine (MMA) | This compound |

| Primary MOA | SSRA & MAO-A Inhibitor[1][5] | Weak monoamine releaser; possible β-adrenergic agonist[2] | SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent)[3] | Data Not Available |

| Key Effects | Psychedelic, sympathomimetic; not euphoric or entactogenic[1] | Substitutes for dextroamphetamine in rodents[2] | Sympathomimetic; no central effects reported in humans at 50mg[3] | Data Not Available |

| Known Toxicity | High. Severe hyperthermia, serotonin syndrome, seizures, often fatal.[7][9][12] | Substantially weaker than PMA[2] | Hyperthermia and myoclonus observed in rodents[3] | Data Not Available |

| Regulatory Status | Schedule I (US), Class A (UK)[1] | Not explicitly scheduled, but may be controlled as an analogue. | Not explicitly scheduled, but may be controlled as an analogue. | Not Scheduled |

Part 4: Analytical Methodologies for Differentiation

The unambiguous identification of these isomers is a significant challenge for forensic and analytical laboratories. Standard screening methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be insufficient, as positional isomers often produce very similar mass spectra.[13][14]

Analytical Workflow

A robust analytical workflow is required to differentiate these compounds confidently.

Caption: Analytical workflow for the confident identification of structural isomers.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of phenethylamine isomers.

1. Sample Preparation (Acid-Base Extraction):

- Causality: This step isolates the basic amine compounds from acidic and neutral matrix components, cleaning the sample and concentrating the analytes.

- a. Dissolve approximately 1 mg of the sample in 1 mL of methanol.

- b. Add 1 mL of 0.5 M HCl. Vortex thoroughly.

- c. Extract with 2 mL of diethyl ether to remove neutral/acidic impurities. Discard the ether layer.

- d. Basify the aqueous layer with 1 M NaOH to a pH > 10.

- e. Extract the freebase amine with 2 mL of ethyl acetate.

- f. Dry the ethyl acetate layer over anhydrous sodium sulfate and transfer to a GC vial.

2. Instrumental Analysis (GC-MS):

- Causality: The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer fragments them into a characteristic pattern for identification.

- GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

- Injection: 1 µL, splitless mode.

- Inlet Temperature: 250°C.

- Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

- Carrier Gas: Helium, constant flow of 1.0 mL/min.

- MS Transfer Line: 280°C.

- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

- Scan Range: 40-450 m/z.

3. Data Interpretation & The Isomer Problem:

- Methoxyamphetamines (PMA, OMA, MMA): These will exhibit very similar retention times and mass spectra. The primary fragmentation is α-cleavage (cleavage of the bond between the carbon bearing the amine and the adjacent carbon), yielding a dominant iminium ion fragment at m/z 44. The molecular ion (m/z 165) may be weak or absent.

- This compound: The fragmentation pattern is predicted to be different. While a molecular ion at m/z 165 is expected, the primary fragmentation would likely involve cleavage adjacent to the methoxy group or the amine, leading to different characteristic ions than the m/z 44 seen in amphetamine-type structures. This difference in the mass spectrum is the key to its differentiation from the MA isomers via MS.

4. Confirmatory (Orthogonal) Techniques:

- Causality: When GC-MS is inconclusive for differentiating ring-isomers, a second, independent technique (orthogonal method) is required for confident identification.

- Derivatization: Reacting the sample with an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) creates derivatives with different chromatographic properties and more structurally informative mass spectra, often allowing for the separation and identification of isomers.[15]

- GC-Vacuum Ultraviolet (VUV) Spectroscopy: This technique provides absorbance spectra in the VUV range, which is highly specific to the electronic structure of the molecule, including the position of substituents on an aromatic ring, making it excellent for differentiating positional isomers.[13]

Conclusion and Future Directions

This guide demonstrates that while this compound and the isomers of Methoxyamphetamine share a molecular formula, they are fundamentally different entities. The positional isomers of Methoxyamphetamine themselves exhibit a wide spectrum of pharmacological activity, ranging from the highly toxic serotonergic agent PMA to the far weaker OMA. The well-documented lethality of PMA, driven by its dual mechanism of serotonin release and MAO-A inhibition, serves as a stark case study in structure-activity relationships.

Conversely, this compound remains a scientific enigma. The complete absence of pharmacological, toxicological, and pharmacokinetic data means it must be handled with extreme caution. Its structural relationship to known psychoactive compounds suggests a potential for biological activity, but this cannot be assumed or predicted without rigorous empirical investigation.

For drug development professionals and forensic scientists, this comparison underscores a critical principle: isomeric status is not an indicator of functional equivalence . Unambiguous analytical identification using orthogonal techniques is paramount for both legal and safety considerations. Future research should prioritize the full pharmacological and toxicological characterization of understudied compounds like this compound that exist in chemical space adjacent to known drugs of abuse.

References

-

2-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

-

para-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

-

para-Methoxymethamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

-

Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration . Source: PubMed. URL: [Link]

-

3-Methoxyamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

-

PMA - PsychonautWiki . Source: PsychonautWiki. URL: [Link]

-

Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats . Source: Cyril Hoschl. URL: [Link]

-

Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre . Source: National Drug & Alcohol Research Centre. URL: [Link]

-

Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms . Source: PubMed. URL: [Link]

-

Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information . Source: PubMed. URL: [Link]

-

Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects . Source: PubMed. URL: [Link]

-

Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects . Source: Semanticscholar.org. URL: [Link]

-

3-Methoxy-4-methylamphetamine - Wikipedia . Source: Wikipedia. URL: [Link]

-

Fatalities Caused by the MDMA-Related Drug Paramethoxyamphetamine (PMA) . Source: Journal of Analytical Toxicology, Oxford Academic. URL: [Link]

-

Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information . Source: ResearchGate. URL: [Link]

-

Para-Methoxyamphetamine – Knowledge and References . Source: Taylor & Francis. URL: [Link]

-

(+-)-p-Methoxyamphetamine | C10H15NO - PubChem . Source: National Center for Biotechnology Information. URL: [Link]

-

A re-examination of the mono-methoxy positional ring isomers of amphetamine, methamphetamine and phenyl-2-propanone . Source: PubMed. URL: [Link]

-

Distinguishing drug isomers in the forensic laboratory . Source: UvA-DARE (Digital Academic Repository). URL: [Link]

-

Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations . Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). URL: [Link]

-

Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry . Source: National Center for Biotechnology Information. URL: [Link]

-

Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review . Source: ResearchGate. URL: [Link]

Sources

- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS 883545-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]

- 7. Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. academic.oup.com [academic.oup.com]

- 10. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 11. Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.uva.nl [pure.uva.nl]

- 15. nist.gov [nist.gov]

An In-Depth Technical Guide to 2-Methoxy-3-phenyl-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary chemical research, the exploration of novel molecular scaffolds is paramount to the advancement of science and medicine. Phenylpropanolamine derivatives, a class of compounds with a rich history in medicinal chemistry, continue to be a source of inspiration for the development of new therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: 2-Methoxy-3-phenyl-1-propanamine. While a dedicated PubChem Compound Identifier (CID) for this molecule has not been established at the time of this writing, its chemical identity is defined by the CAS Registry Number 883545-49-1.[1][2]

The absence of a centralized public data repository for this compound necessitates a comprehensive and critical evaluation of available information, supplemented by predictive modeling and reasoned extrapolation from structurally related molecules. This document serves as a foundational technical resource, providing a logical framework for understanding the core characteristics of this compound. It is designed to empower researchers with the essential knowledge to approach its synthesis, characterization, and potential applications with scientific rigor.

Molecular Identification and Physicochemical Profile

A clear understanding of a molecule's identity and its fundamental physical and chemical properties is the bedrock of any scientific investigation. This section details the key identifiers for this compound and presents a table of its predicted physicochemical properties.

Core Identifiers

The primary identifiers for this compound are its CAS number, molecular formula, and molecular weight.[1][2] These are crucial for unambiguous identification in the absence of a PubChem CID.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 883545-49-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.24 g/mol | [1] |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide a useful estimation for experimental design.

| Property | Predicted Value |

| XlogP3 | 1.2 |

| Boiling Point | 235.4 ± 25.0 °C |

| Density | 0.98 ± 0.1 g/cm³ |

| pKa (strongest basic) | 9.49 ± 0.10 |

| Refractive Index | 1.51 ± 0.02 |

| Molar Refractivity | 50.1 ± 0.3 cm³ |

| Polar Surface Area | 35.25 Ų |

| Flash Point | 96.2 ± 23.2 °C |

Synthesis and Purification

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route, adapted from literature precedents for similar 2- and 3-substituted-3-phenylpropyl analogs, is presented below.[3] The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection is at the C-N bond, suggesting a final amination step. The methoxy group can be introduced via methylation of a corresponding hydroxyl precursor.

Sources

- 1. This compound | CAS 883545-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound | 883545-49-1 [chemicalbook.com]

- 3. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxy-3-phenyl-1-propanamine in Peptidomimetic Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with Aminoether Scaffolds

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] A key approach in peptidomimetic design is the modification of the peptide backbone to introduce novel structural and functional motifs. The incorporation of non-canonical building blocks, such as N-alkylated amino acids, can profoundly influence the conformational properties and proteolytic resistance of the resulting molecule.[1][2][3]

This document details the application of 2-methoxy-3-phenyl-1-propanamine, a unique phenylalanine-derived building block, in the synthesis of novel peptidomimetics. The introduction of a methoxy group onto the N-alkyl substituent offers a nuanced approach to modulating the physicochemical properties of the peptide backbone. The methoxy group can influence hydrogen bonding potential, lipophilicity, and conformational preferences, providing a valuable tool for fine-tuning the biological activity and pharmacokinetic profile of a lead peptide.[4]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this novel building block and its incorporation into peptide sequences using established solid-phase peptide synthesis (SPPS) methodologies.

Rationale for Employing this compound in Peptidomimetic Design

The strategic incorporation of this compound into a peptide sequence is predicated on several key principles of medicinal chemistry and peptidomimetic design:

-

Enhanced Proteolytic Stability: N-alkylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation by proteases.[1] The steric hindrance provided by the N-substituent disrupts the recognition and binding of proteases, thereby extending the in vivo half-life of the peptide.

-

Conformational Constraint: The introduction of an N-alkyl group restricts the rotational freedom of the peptide backbone, leading to a more defined conformational ensemble.[3][4] This pre-organization can enhance binding affinity to the biological target by reducing the entropic penalty of binding. The methoxy group within the N-alkyl chain can further influence local conformation through steric and electronic effects.

-

Modulation of Physicochemical Properties: The methoxy group can subtly alter the polarity and hydrogen bonding capacity of the microenvironment around the peptide backbone. This can impact membrane permeability and solubility, key factors in determining the druggability of a molecule.

-

Structural Diversity: As a derivative of phenylalanine, this building block allows for the exploration of structure-activity relationships (SAR) in peptides where a phenylalanine residue is critical for biological activity.

Synthesis of the Building Block: this compound

While this compound is commercially available from several suppliers[5][6][7][8], a reliable synthetic route is essential for custom isotopic labeling or derivatization. The following protocol outlines a plausible synthetic pathway adapted from established methods for the synthesis of related phenylpropanamine derivatives.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

Materials:

-

Phenylacetaldehyde

-

Nitromethane

-

Methanol

-

Sodium methoxide

-

Methyl iodide

-

Silver(I) oxide (Ag₂O)

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of β-Nitrostyrene:

-

Dissolve phenylacetaldehyde and nitromethane in a suitable solvent such as methanol.

-

Add a catalytic amount of a base (e.g., sodium methoxide) and stir the reaction at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

-

-

Synthesis of 1-Phenyl-2-nitro-3-propanol:

-

Dissolve β-nitrostyrene in methanol.

-

Add a catalytic amount of a base (e.g., sodium methoxide) to facilitate the Michael addition of methanol to the nitrostyrene.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the resulting nitro alcohol.

-

-

Methylation of the Hydroxyl Group:

-

Dissolve the 1-phenyl-2-nitro-3-propanol in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add silver(I) oxide (Ag₂O) and methyl iodide.

-

Stir the reaction mixture at room temperature, protected from light, until the starting material is consumed.

-

Filter the reaction mixture to remove silver salts and purify the product by column chromatography.

-

-

Reduction of the Nitro Group:

-

Method A (LiAlH₄): Carefully add the methylated nitro compound to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and aqueous NaOH, filter the aluminum salts, and extract the desired amine.

-

Method B (Catalytic Hydrogenation): Dissolve the methylated nitro compound in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product.

-

The final product, this compound, can be purified by distillation or column chromatography.

-

Incorporation of this compound into Peptides via On-Resin N-Alkylation

The most efficient method for incorporating the 2-methoxy-3-phenylpropyl moiety onto a peptide backbone is through on-resin N-alkylation of a specific amino acid residue. The following protocol is adapted from the well-established Fukuyama-Mitsunobu reaction and subsequent sulfonamide deprotection, which allows for site-selective N-alkylation on a solid support.[9][10][11]

Workflow for On-Resin N-Alkylation:

Caption: General workflow for on-resin N-alkylation of a peptide.

Detailed Protocol:

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

2-Methoxy-3-phenyl-1-propanol (requires synthesis from the amine or commercial sourcing)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

β-Mercaptoethanol

-

Standard SPPS reagents (coupling agents like HBTU/HOBt, Fmoc-amino acids, cleavage cocktail)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group of the amino acid to be alkylated using 20% piperidine in DMF.

-

Sulfonamide Formation:

-

Wash the resin thoroughly with DMF and DCM.

-

Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DCM for 1-2 hours.

-

Wash the resin with DCM and DMF.

-

-

N-Alkylation (Mitsunobu Reaction):

-

Swell the sulfonated peptide-resin in anhydrous THF or DCM.

-

In a separate flask, dissolve 2-methoxy-3-phenyl-1-propanol and triphenylphosphine in anhydrous THF.

-

Slowly add DIAD or DEAD to the solution at 0°C.

-

Add this pre-activated solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with THF, DMF, and DCM.

-

-

Sulfonamide Deprotection:

-

Treat the resin with a solution of β-mercaptoethanol and DBU in DMF for 30-60 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation:

-

Couple the next Fmoc-protected amino acid using standard coupling protocols. Note that coupling onto the newly formed secondary amine may require stronger coupling reagents or longer reaction times.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the N-alkylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantitative Data Summary for On-Resin N-Alkylation Methods:

| Method | Alkylating Agent | Activating Agents | Reported Yield/Purity | Reference |

| Sulfonamide Protection (Fukuyama-Mitsunobu) | Primary Alcohols | DEAD/DIAD, PPh₃ | Generally high yields, sequence-dependent | [9] |

| Sulfonamide Protection (Direct Alkylation) | Alkyl Halides | DBU, K₂CO₃ | Good to excellent yields | [11][12] |

| Reductive Amination | Aldehydes | NaBH₃CN | Variable yields, potential for side reactions | N/A |

Expected Conformational and Biological Implications

The introduction of the 2-methoxy-3-phenylpropyl group is anticipated to have significant effects on the resulting peptidomimetic's properties.

-

Conformational Preferences: N-alkylation generally disfavors the formation of α-helices and β-sheets due to the removal of the amide proton, which is a key hydrogen bond donor.[4] However, it can promote the formation of β-turns. The presence of the bulky phenylpropyl group will sterically restrict the available conformational space, potentially leading to a more rigid and pre-organized structure.

-

Receptor Binding: By locking the peptide into a bioactive conformation, N-alkylation can lead to enhanced receptor binding affinity. The phenyl group can participate in hydrophobic or aromatic interactions within the receptor binding pocket, while the methoxy group may engage in hydrogen bonding as an acceptor.

-

Pharmacokinetic Profile: The increased proteolytic stability is expected to prolong the in vivo half-life of the peptidomimetic. The overall change in lipophilicity due to the introduced moiety may also influence membrane permeability and oral bioavailability.

Conclusion

This compound represents a novel and valuable building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide sequences via on-resin N-alkylation provides a powerful strategy to enhance proteolytic stability, modulate conformation, and fine-tune the physicochemical properties of peptide-based drug candidates. The protocols outlined in these application notes offer a robust framework for the synthesis and application of this promising aminoether scaffold, enabling researchers to explore new chemical space in the quest for more effective therapeutics.

References

- Jouin, P., Poncet, J., Dufour, M. N., Pantaloni, A., & Castro, B. (1989). N-Boc-N-methyl-4-methoxy-L-phenylalanine synthesis. Journal of Organic Chemistry, 54(3), 617-627.

- Limpens, R. W. A., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.

- BenchChem. (2025).

- Biron, E., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.

- huscap. (n.d.).

- Gante, J. (1994). Peptidomimetics—synthetically and modified peptides as agonists and antagonists. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- BenchChem. (2025).

- Biron, E., Chatterjee, J., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(10), 633-640.

- Aubry, A., & Marraud, M. (1989). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Biopolymers, 28(1), 109-122.

- BenchChem. (2025).

- Pires, A. S., et al. (2014). Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part B), 349-358.

- Fauchère, J. L. (1986). Amino acid side chain parameters for correlation studies in biology and pharmacology. Advances in Drug Research, 15, 29-71.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Siodłak, D. (2015). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of Peptide Science, 21(5), 335-345.

- ChemSrc. (n.d.). This compound | 883545-49-1.

- BenchChem. (2025).

- Matrix Scientific. (n.d.). This compound.

- G. Latacz, E. Pekala, A. Ciopińska, K. Kieć-Kononowicz. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.

- ResearchGate. (n.d.). Building blocks for chemical peptide synthesis.

- BLD Pharm. (n.d.). 883545-49-1|2-Methoxy-3-phenylpropan-1-amine.

- G. Latacz, E. Pekala, A. Ciopińska, K. Kieć-Kononowicz. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.

- Zhang, S. Y., et al. (2012). Pd-Catalyzed MIA-Directed Methoxylation of Phenylalanines: A Combined Experimental and Computational Study. Synlett, 23(18), 2667-2672.

- Sigma-Aldrich. (n.d.).

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

- AccelaChem. (n.d.). 883545-49-1,this compound.

- ResearchGate. (2021). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

- CN101328129B - Preparation of 3-methoxy propanamine - Google P

- Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS 883545-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. This compound | 883545-49-1 [chemicalbook.com]

- 7. 883545-49-1|2-Methoxy-3-phenylpropan-1-amine|BLD Pharm [bldpharm.com]

- 8. 883545-49-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Sensitivity Derivatization of 2-Methoxy-3-phenyl-1-propanamine for Targeted LC-MS/MS Quantitation

This Application Note and Protocol guide is designed for researchers in proteomics and bioanalysis who require high-sensitivity quantitation of 2-Methoxy-3-phenyl-1-propanamine (and structurally similar chiral amines) in complex biological matrices.

While this molecule is a small amine (MW ~165 Da), its analysis often falls under Targeted Metabolomics or Pharmacokinetics workflows within Proteomics Core Facilities due to the shared instrumentation (LC-MS/MS) and sample preparation chemistry (amino acid analysis).

Introduction & Scientific Rationale

This compound is a primary amine often utilized as a chiral building block or a pharmaceutical intermediate. In biological matrices (plasma, cell lysate), detecting this molecule in its native form presents three critical challenges:

-

Low Molecular Weight: The native mass (165.23 Da) falls in the "chemical noise" region of most mass spectrometers, reducing signal-to-noise (S/N) ratios.

-

Poor Retention: The polar primary amine and methoxy group lead to poor retention on standard C18 proteomics columns, often eluting in the void volume where ion suppression is highest.

-

Ionization Efficiency: While amines protonate well, the lack of a hydrophobic surface area limits the desolvation efficiency in Electrospray Ionization (ESI).

The Solution: Amine-Specific Derivatization By covalently attaching a hydrophobic, pre-ionized, or easily ionizable tag to the primary amine, we can shift the precursor mass out of the noise region, drastically increase hydrophobicity (enabling robust C18 retention), and enhance ionization efficiency by 10-1000 fold.

This guide details two protocols:

-

Protocol A (Gold Standard): Derivatization with AccQ-Tag (AQC) . This is the preferred method for proteomics labs already performing Amino Acid Analysis (AAA). It offers the highest stability and sensitivity.

-

Protocol B (Cost-Effective): Derivatization with Dansyl Chloride (DNS-Cl) . A robust, low-cost alternative widely used for biogenic amines.

Chemical Mechanism

The Target Molecule[1][2]

-

IUPAC Name: this compound

-

Structure: Phenyl-CH₂-CH(OCH₃)-CH₂-NH₂

-

Reactive Site: Primary Amine (-NH₂)

Reaction Scheme 1: AccQ-Tag (AQC)

The reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with primary amines to form a stable urea derivative. The N-hydroxysuccinimide (NHS) group acts as the leaving group.

-

Mass Shift: +170.06 Da

-

Key Fragment: m/z 171.1 (Aminoquinoline moiety) – highly specific for MRM.

Reaction Scheme 2: Dansylation

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the amine via nucleophilic substitution to form a sulfonamide.

-

Mass Shift: +233.36 Da

-

Key Fragment: m/z 170/156 (Dansyl core).

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for processing plasma or tissue samples for targeted amine analysis.

Figure 1: Step-by-step workflow for the extraction and derivatization of this compound from biological matrices.

Protocol A: AccQ-Tag Derivatization (Recommended)

Best For: High-throughput proteomics labs, ultra-trace detection, and stability.

Materials

-

Reagent: AccQ-Fluor Reagent Kit (Waters Corp) or equivalent AQC synthesis.

-

Buffer: Borate Buffer (0.2 M, pH 8.8).

-

Solvent: Acetonitrile (LC-MS grade).

-

Internal Standard (IS): Stable isotope-labeled analog (e.g., d5-Phenylalanine or a structural analog like Amphetamine-d5 if specific IS is unavailable).

Step-by-Step Procedure

-

Sample Preparation:

-

Mix 50 µL of Plasma/Lysate with 150 µL cold Acetonitrile (containing IS).

-

Vortex 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer 10 µL of the clear supernatant to a fresh HPLC vial/insert.

-

-

Buffering:

-

Add 70 µL of Borate Buffer (pH 8.8) to the supernatant. Vortex to mix.

-

Critical: The pH must be >8.2 for the reaction to proceed efficiently.

-

-

Derivatization:

-

Add 20 µL of reconstituted AccQ-Fluor Reagent (AQC dissolved in ACN).

-

Vortex immediately for several seconds.

-

-

Incubation:

-

Let stand at Room Temperature for 1 minute.

-

Heat at 55°C for 10 minutes (heating ensures conversion of any tyrosine-like side reactions if analyzing full amino acid panels, and completes the reaction for sterically hindered amines).

-

-

Analysis:

-

Inject 1-5 µL directly onto the LC-MS system. No further cleanup is required as the byproduct (AMQ) does not interfere significantly in MRM mode.

-

Protocol B: Dansyl Chloride Derivatization[3]

Best For: Cost-sensitive projects or labs without access to proprietary kits.

Materials

-

Reagent: Dansyl Chloride (1 mg/mL in Acetone or ACN). Prepare fresh and protect from light.

-

Buffer: Sodium Bicarbonate (0.1 M, pH 10).

-

Quench: 5% Formic Acid.

Step-by-Step Procedure

-

Sample Preparation:

-

Perform protein precipitation as in Protocol A.

-

Evaporate 50 µL of supernatant to dryness (SpeedVac) to remove organic solvent (optional, but improves reaction yield).

-

-

Reaction:

-

Reconstitute/Add 50 µL of Sodium Bicarbonate Buffer (pH 10) .

-

Add 50 µL of Dansyl Chloride solution .

-

-

Incubation:

-

Vortex and incubate at 60°C for 15-30 minutes in a heating block.

-

Note: Keep vials wrapped in foil; Dansyl derivatives are light-sensitive.

-

-

Quenching:

-

Add 10 µL of 5% Formic Acid to stop the reaction and neutralize the pH.

-

-

Analysis:

-

Centrifuge (10,000 x g, 5 min) to remove any insoluble byproducts.

-

Transfer supernatant to LC vial.

-

LC-MS/MS Parameters

Column Selection

-

Stationary Phase: C18 (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus).

-

Dimensions: 2.1 x 50 mm or 100 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient (Generic)

| Time (min) | % B | Flow Rate (mL/min) |

| 0.0 | 5 | 0.4 |

| 1.0 | 5 | 0.4 |

| 6.0 | 95 | 0.4 |

| 7.0 | 95 | 0.4 |

| 7.1 | 5 | 0.4 |

| 10.0 | 5 | 0.4 |

Mass Spectrometry (MRM Transitions)

Note: Values are calculated based on theoretical mass. You must tune the collision energy (CE) on your specific instrument.

| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | CE (eV) |

| This compound | AccQ-Tag | 336.2 [M+H]+ | 171.1 (AMQ) | 30 | 25-35 |

| 145.1 (Secondary) | |||||

| This compound | Dansyl | 399.2 [M+H]+ | 170.1 (Dansyl) | 35 | 20-30 |

| 156.0 (Dansyl) |

Why these transitions?

-

AccQ-Tag: The 171.1 fragment is the "signature" of the derivatizing agent. It provides exceptional sensitivity because the tag ionizes very efficiently.

-

Dansyl: The 170/156 fragments are characteristic of the naphthalene sulfonyl moiety.

Validation & Quality Control

To ensure "Trustworthiness" and "Self-Validating Systems" (Part 2 of requirements):

-

Blank Check: Always run a "Double Blank" (Buffer + Reagent, no sample) to confirm the reagent does not contain impurities at the analyte's retention time.

-

Derivatization Efficiency: Monitor the disappearance of the native amine (if possible) or run a time-course study (5, 10, 20 min) during setup to prove the reaction has plateaued.

-

Internal Standard: Use a deuterated amine. If the exact isotope is not available, use Phenylalanine-d5 . It will derivatize identically and correct for reaction variability.

References

-

Waters Corporation. AccQ•Tag Ultra and AccQ•Tag Chemistry for Amino Acid Analysis. Accessed 2024.[2][3] Link

-

Salazar, C., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate.[4] Analytical Chemistry.[5][6][7][1][8][9][10] Link

-

BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.Link

-

Guo, K., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. Link

-

Santa Cruz Biotechnology. this compound Product Data.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO | CID 16211128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 2-Methoxy-3-phenyl-1-propanamine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3-phenyl-1-propanamine and encountering challenges with its aqueous solubility. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the physicochemical properties of this compound and how do they influence its solubility?

This compound is an organic molecule with distinct structural regions that dictate its behavior in water. Understanding this structure is the first step in troubleshooting.

-

Hydrophobic Regions: The molecule contains a phenyl ring and a propane backbone. These non-polar hydrocarbon structures are "water-fearing" (hydrophobic) and are the primary reason for the compound's limited aqueous solubility. As the size of the hydrophobic portion of a molecule increases, its solubility in water tends to decrease[1][2].

-

Hydrophilic Regions: The molecule possesses a primary amine (-NH₂) group and a methoxy (ether, -OCH₃) group. The nitrogen and oxygen atoms in these groups have lone pairs of electrons that can act as hydrogen bond acceptors, allowing them to interact favorably with polar water molecules[3][4].

The overall solubility is a delicate balance between these opposing characteristics. The significant hydrophobic surface area from the phenylpropyl group often dominates, leading to poor solubility in neutral water.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [5] |

| Molecular Weight | 165.24 g/mol | [5] |

| Key Functional Groups | Primary Amine, Ether, Phenyl Ring | N/A |

| Predicted Behavior | Poorly soluble weak base | [1][3] |

Q2: My compound is practically insoluble in my neutral buffer. What is the single most important first step to try?

Adjust the pH.

The primary amine group is the key to unlocking solubility. Like ammonia, amines are weak bases[3]. In an acidic environment, the amine's lone pair of electrons will accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This process of ionization dramatically increases the molecule's polarity, and consequently, its solubility in water. Salts of ammonium compounds are typically much more water-soluble than their corresponding free bases[3]. Therefore, the first and most critical experiment is to determine the compound's pH-solubility profile.

Q3: What is a reasonable target solubility to aim for in early-stage research and screening?

The target solubility depends entirely on the intended application. For an in vitro biological assay, a stock concentration of 10-50 mM is often desired to allow for a wide range of dilutions. For early-stage animal studies, the required concentration will be dictated by the dose, dosing volume, and route of administration. A common initial goal is to achieve a solubility of at least 1-10 mg/mL in a pharmaceutically acceptable vehicle.

Part 2: Systematic Troubleshooting Guides

If you are facing solubility challenges, follow this logical progression of techniques. We begin with the most straightforward and impactful method for an amine-containing compound.

Decision Workflow for Solubility Enhancement

This diagram outlines the logical path for selecting a solubilization strategy. Start with pH modification before proceeding to more complex formulation approaches.

Caption: pH-dependent equilibrium of an amine in water.

Step-by-Step Protocol: pH-Solubility Profile

-

Preparation: Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 8.

-

Suspension: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at the end.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Analysis: Plot the measured solubility (on a log scale) against the pH to visualize the profile. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

Troubleshooting Q&A

-

Q: I acidified my solution and the compound dissolved, but it crashed out when I added it to my neutral cell culture media. Why?

-

A: This is expected behavior. When you introduce the acidic, protonated compound into a neutral, buffered system like cell media (typically pH ~7.4), the media's buffering capacity will raise the pH. This shifts the equilibrium back towards the non-polar, poorly soluble free base (R-NH₂), causing it to precipitate. To avoid this, you may need to prepare a highly concentrated stock in an acidic vehicle and use a very small volume for your final dilution, so the final pH of the media does not change significantly.

-

-

Q: The solubility is still not high enough for my needs, even at pH 2. What should I do?

-

A: This indicates that while ionization helps, the intrinsic solubility of the salt form is still limited. You will need to combine pH adjustment with a secondary strategy, such as co-solvency or complexation. Proceed to the next guides.

-

Guide 2: Co-solvency

Core Principle: Modifying Solvent Polarity

If pH adjustment alone is insufficient, the next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar molecules. [6][7]The use of co-solvents is a simple and highly effective technique to enhance the solubility of poorly soluble drugs. [8]

| Co-solvent | Typical Concentration Range | Key Properties |

|---|---|---|

| Ethanol | 5-40% (v/v) | Volatile, commonly used in oral formulations. |

| Propylene Glycol (PG) | 10-60% (v/v) | Viscous, low toxicity, common parenteral use. [8] |

| Polyethylene Glycol 400 (PEG 400) | 10-70% (v/v) | Higher viscosity, good solubilizing agent. [7] |

| Glycerol | 5-30% (v/v) | Viscous, non-toxic, often used in oral liquids. |

Step-by-Step Protocol: Co-solvent Screening

-

Select Vehicle: Start with an acidic aqueous buffer in which your compound has maximal solubility (determined from Guide 1).

-

Prepare Blends: Create a series of aqueous buffer/co-solvent blends. For example, prepare solutions containing 10%, 20%, 30%, 40%, and 50% (v/v) of propylene glycol in your chosen buffer.

-

Measure Solubility: Using the same "excess solid" method described in Guide 1, determine the saturation solubility of your compound in each co-solvent blend.

-

Analyze: Plot solubility versus co-solvent percentage. This will identify the most effective co-solvent and the optimal concentration range for your compound.

Troubleshooting Q&A

-

Q: Which co-solvent is the best to start with?

-

A: Propylene glycol and PEG 400 are excellent starting points due to their strong solubilizing power and established safety profiles. Ethanol is also a good choice, particularly if volatility is not a concern for your application.

-

-

Q: My final solution is too viscous for my experiment. How can I fix this?

-

A: High concentrations of PG or PEG 400 can significantly increase viscosity. Try to find the lowest percentage of co-solvent that achieves your target solubility. Alternatively, you could explore blends of co-solvents (e.g., a mix of ethanol and PG) which may provide the needed solubilizing power with lower overall viscosity.

-

Guide 3: Complexation with Cyclodextrins

Core Principle: Molecular Encapsulation

Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a non-polar, hydrophobic (water-fearing) internal cavity. The hydrophobic part of your compound, the phenylpropyl group, can fit inside this cavity, forming an "inclusion complex." [9]This complex effectively hides the non-polar region from water, presenting the water-soluble CD exterior to the solvent and thereby increasing the apparent solubility of the compound.

Step-by-Step Protocol: Cyclodextrin Screening

-

Select CDs: Obtain several types of cyclodextrins. The most common are β-Cyclodextrin (β-CD) and its more soluble derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

-

Prepare CD Solutions: Make a series of solutions with increasing concentrations of each CD type in your optimal aqueous buffer (from Guide 1). For example, prepare 1%, 5%, 10%, and 20% (w/v) solutions of HP-β-CD.

-

Measure Solubility (Phase Solubility Study): Add excess solid compound to each CD solution and determine the saturation solubility as described in the previous guides.

-

Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) suggests the formation of a 1:1 soluble complex.

Troubleshooting Q&A

-

Q: How do I know which cyclodextrin to use?

-

A: The size of the CD cavity is crucial. β-cyclodextrins are generally a good fit for molecules containing a single phenyl ring. Due to its higher solubility and lower toxicity, HP-β-CD is often the first choice for pharmaceutical applications.

-

-

Q: The solubility increase with cyclodextrins is minimal. Why might this be?

-

A: This could indicate a poor fit between your molecule and the CD cavity or weak binding affinity. Ensure you are using an appropriate buffer, as the ionization state of the guest molecule can affect complexation. You could also try a different class of CD (e.g., γ-CD, which has a larger cavity) or conclude that this method is not optimal for your compound.

-

References

-

Amine - Wikipedia. Wikipedia. [Link]

-

an introduction to amines. Chemguide. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

Video: Physical Properties of Amines. JoVE. [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers (Basel). [Link]

-

Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]

-

STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

How to improve the bioavailability of poorly soluble drugs. ResearchGate. [Link]

- WO2016040684A1 - Targeted delivery of tertiary amine-containing drug substances.

-

Prodrugs for Amines. Molecules. [Link]

-

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO. PubChem. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. embibe.com [embibe.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | CAS 883545-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ijpbr.in [ijpbr.in]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-Methoxy-3-phenyl-1-propanamine via Column Chromatography

Welcome to the technical support center for the purification of 2-Methoxy-3-phenyl-1-propanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this primary amine using column chromatography. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure the successful isolation of your target compound.

Introduction: The Challenge of Purifying Primary Amines

This compound, like many primary amines, presents a unique set of challenges during purification by silica gel column chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3][4][5] This interaction can result in several common issues:

-

Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which significantly reduces resolution and purity of collected fractions.[4][6][7]

-

Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute, leading to low or no recovery.[1]

-

Compound Degradation: For sensitive molecules, the acidic nature of the silica surface can cause decomposition.[3]

This guide will provide you with the necessary strategies to overcome these obstacles and achieve high-purity this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your purification process in a question-and-answer format.

Issue 1: My this compound is showing severe peak tailing on the TLC plate and I anticipate poor separation on the column.

-

Question: Why is my amine tailing and what can I do to get symmetrical spots on the TLC, which will translate to better separation on the column?

-

Answer: Peak tailing is the most common issue when chromatographing amines on silica gel.[4][6][7] It is a direct result of the strong interaction between the basic amine and the acidic silanol groups on the silica.[1][2][3][4][5] To mitigate this, you need to neutralize or "deactivate" these acidic sites.

-

Troubleshooting Steps:

-

Incorporate a Basic Modifier into the Mobile Phase: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[1][8] Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) of TEA to your solvent system.[1] For more polar solvent systems like dichloromethane/methanol, a 7N solution of ammonia in methanol can be used as a component of the mobile phase.[1][9]

-

Use Pre-treated or "Deactivated" Silica Gel: You can prepare a slurry of silica gel in a solvent containing triethylamine to neutralize the acidic sites before packing the column.[10][11] A detailed protocol is provided in the "Experimental Protocols" section.

-

Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Basic alumina can be a good alternative for the purification of basic compounds.[1][10] Amine-functionalized silica is another excellent option as it provides a more basic surface, minimizing interactions with your amine.[1][2][12]

-

-

Issue 2: I am getting very low recovery of my compound from the column.

-

Question: I've loaded my this compound onto the column, but very little of it is eluting. What is causing this and how can I improve my recovery?

-

Answer: Low recovery is often due to irreversible adsorption of your basic amine onto the acidic silica gel.[1] The strong acid-base interaction effectively traps your compound on the stationary phase.

-

Troubleshooting Steps:

-

Increase the Polarity of the Mobile Phase with a Basic Modifier: A simple first step is to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate may not be enough. The addition of a more polar solvent like methanol, containing a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol), can help to displace the strongly bound amine.[1][9]

-

Switch to a Less Acidic Stationary Phase: As mentioned previously, switching to a more inert or basic stationary phase like deactivated silica, basic alumina, or amine-functionalized silica will significantly reduce the strong interactions leading to irreversible adsorption.[1][2][10][12]

-

Consider Reversed-Phase Chromatography: For polar, ionizable compounds like amines, reversed-phase (C18) chromatography can be a powerful alternative.[1][13] In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. Your compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol.

-

-

Issue 3: I can't see my compound on the TLC plate.

-

Question: this compound is not UV active, so I can't see it under a UV lamp. What visualization methods can I use?

-

Answer: While the phenyl group in your compound may provide some UV activity, it can be weak. For primary amines, specific TLC stains are much more effective for visualization.

-

Recommended TLC Stains:

-

Ninhydrin Stain: This is an excellent and highly sensitive stain for primary and secondary amines.[14][15][16] Upon heating, it reacts with the amine to produce a characteristic pink, red, or purple spot.[16][17]

-

Potassium Permanganate Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, including amines. It will appear as a yellow or brown spot on a purple background.[14]

-